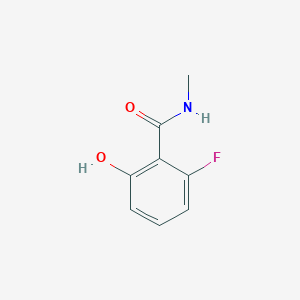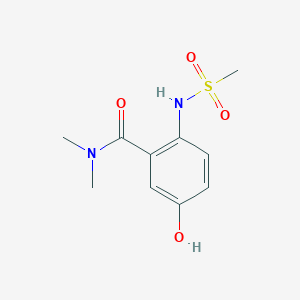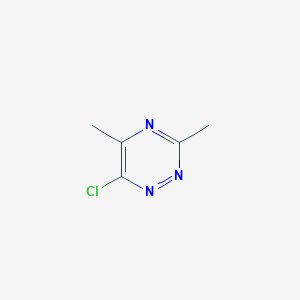
6-Chloro-3,5-dimethyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3,5-dimethyl-1,2,4-triazine is a heterocyclic organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a chlorine atom at the 6-position and two methyl groups at the 3 and 5 positions. This compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,5-dimethyl-1,2,4-triazine typically involves the reaction of cyanuric chloride with methylating agents under controlled conditions. One common method includes the following steps:
Starting Materials: Cyanuric chloride and methylating agents such as dimethyl sulfate or methyl iodide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like chloroform or methanol. The temperature is maintained below 10°C initially and then gradually increased to around 60°C.
Procedure: Cyanuric chloride is added to the solvent containing the methylating agent. The mixture is stirred at low temperatures, followed by heating to complete the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large reactors equipped with temperature control and inert gas systems.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: Employing distillation, crystallization, and filtration methods to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3,5-dimethyl-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It is used as a coupling agent in peptide synthesis and other organic transformations.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Chloroform, methanol, tetrahydrofuran (THF).
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include substituted triazines, amides, and other derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
6-Chloro-3,5-dimethyl-1,2,4-triazine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: Employed in the labeling and modification of biomolecules.
Medicine: Investigated for potential therapeutic applications due to its reactivity and stability.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-3,5-dimethyl-1,2,4-triazine involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The chlorine atom at the 6-position is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of methyl groups.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains two chlorine atoms and one methoxy group.
2-Chloro-4,6-diamino-1,3,5-triazine: Features amino groups instead of methyl groups.
Uniqueness
6-Chloro-3,5-dimethyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and robust performance .
Propriétés
Formule moléculaire |
C5H6ClN3 |
|---|---|
Poids moléculaire |
143.57 g/mol |
Nom IUPAC |
6-chloro-3,5-dimethyl-1,2,4-triazine |
InChI |
InChI=1S/C5H6ClN3/c1-3-5(6)9-8-4(2)7-3/h1-2H3 |
Clé InChI |
WVLQVXKALXPXDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NC(=N1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)





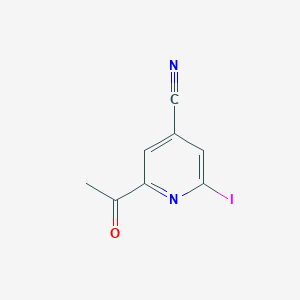
![7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14851222.png)
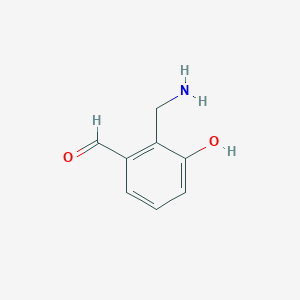

![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
